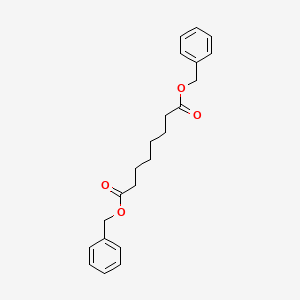

Dibenzyl suberate

Description

Contextualization within Ester Chemistry and Dicarboxylic Acid Derivatives

Esters are a fundamental class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. slideshare.net Dicarboxylic acids, which possess two carboxylic acid functional groups, can react with alcohols to form diesters, such as dibenzyl suberate (B1241622). atamanchemicals.com The general chemical behavior of dicarboxylic esters is similar to that of monoesters, but the presence of two ester groups on a single aliphatic chain introduces distinct properties and reactivity patterns. atamanchemicals.com

The reactivity of dicarboxylic acids and their ester derivatives is a cornerstone of organic synthesis. atamanchemicals.com The two carboxyl groups can undergo reactions independently or in concert, allowing for the construction of more complex molecules. libretexts.org The esterification of dicarboxylic acids is a common strategy to protect the carboxylic acid functionality or to modify the physical properties of the parent acid, such as its melting point and solubility. aip.org For instance, dicarboxylic acid esters are synthesized via esterification using a catalyst, with reaction parameters like temperature and reactant mole ratios being optimized to achieve high conversion rates. aip.org

Significance of Suberic Acid Esters in Organic Synthesis and Polymer Science

Suberic acid, an eight-carbon dicarboxylic acid, and its corresponding esters are valuable building blocks in several areas of chemical science. sigmaaldrich.com Esters of suberic acid have been investigated for their potential as environmentally friendly plasticizers in polymer formulations, particularly for polyvinyl chloride (PVC). aip.orgmdpi.com The structure of the dicarboxylate ester influences the technological and operational characteristics of the resulting PVC plastics. mdpi.com

In the realm of polymer science, dicarboxylic acid esters are utilized in the preparation of copolymers like polyesters. atamanchemicals.combeilstein-journals.org For example, polyesters can be synthesized from dicarboxylic acid diesters and diols through enzyme-catalyzed processes. beilstein-journals.org The specific properties of the resulting polymer are dictated by the structure of both the dicarboxylic acid ester and the diol. beilstein-journals.org Furthermore, some suberic acid esters, such as disuccinimidyl suberate (DSS), are employed as chemical cross-linking agents to study protein structures and interactions. wikipedia.orgcfplus.cz

The synthesis of various suberic acid esters allows for the fine-tuning of material properties. For instance, high-chain diesters of suberic acid have been synthesized and characterized for their potential in thermal energy storage applications as phase change materials (PCMs). researchgate.net Research has also explored the synthesis of suberic acid monoesters, which have applications in the preparation of other complex molecules. sapub.orgchemicalbook.com The versatility of suberic acid and its esters in synthesis is further highlighted by their use as precursors in the production of compounds with biological relevance. google.comgoogle.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Characteristic |

| Suberic acid | C8H14O4 | 174.19 | Cross-linker for polymers, synthesis of inhibitors. sigmaaldrich.com |

| Dibenzyl ether | (C6H5CH2)2O | 198.26 | Synthesis reagent. sigmaaldrich.com |

| Dibenzyl sebacate | C24H30O4 | 382.5 | - |

| Disuccinimidyl suberate (DSS) | C16H20N2O8 | 368.34 | Homobifunctional cross-linking agent. wikipedia.orgcfplus.cz |

| Suberic acid monomethyl ester | C9H16O4 | 188.22 | Used in the synthesis of Prostaglandin E1. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

42413-23-0 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

dibenzyl octanedioate |

InChI |

InChI=1S/C22H26O4/c23-21(25-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(24)26-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2 |

InChI Key |

KWYCNDSIQMBOIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Suberate and Analogues

Direct Esterification Approaches

Direct esterification involves the reaction of suberic acid (octanedioic acid) with benzyl (B1604629) alcohol. This transformation can be facilitated by chemical catalysts, typically strong acids, or by biocatalysts such as enzymes.

Acid-Catalyzed Esterification Mechanisms

The most common acid-catalyzed esterification is the Fischer-Speier esterification, or simply Fischer esterification. organic-chemistry.org This equilibrium-controlled reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. cerritos.edupatsnap.com

The mechanism proceeds through several key steps: chemistrysteps.comresearchgate.net

Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of suberic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. cerritos.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate eliminates a molecule of water, and the resulting protonated ester is formed.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. The process is then repeated at the other end of the dicarboxylic acid to form dibenzyl suberate (B1241622).

Because Fischer esterification is a reversible process, specific strategies are often employed to drive the reaction toward the product side and maximize the yield. chemistrysteps.com These strategies include using a large excess of one of the reactants (typically the less expensive one, benzyl alcohol) or removing water from the reaction mixture as it forms, for instance, through azeotropic distillation. organic-chemistry.org

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric Acid (HCl) | Reflux temperature, excess alcohol as solvent. chemistrysteps.com | Inexpensive, effective. | Difficult to remove from product, corrosive, generates acidic waste. |

| Heterogeneous Acid | Sulfated Metal-Incorporated MCM-48 nih.gov, Porous Polymeric Acid Resins researchgate.net | Liquid-phase, often milder temperatures (e.g., 60-80°C). nih.govresearchgate.net | Easily separable, reusable, potentially less corrosive. nih.gov | Can be more expensive, may have lower activity than homogeneous catalysts. |

Enzymatic Synthesis Pathways and Optimization

Enzymatic synthesis represents a greener alternative to traditional acid catalysis, offering high selectivity under mild reaction conditions. researchgate.net Lipases are the most commonly employed enzymes for esterification due to their ability to function in non-aqueous environments and their broad substrate specificity. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile enzyme used for synthesizing a variety of esters, including those from dicarboxylic acids. rsc.org

The enzymatic pathway involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of suberic acid. Subsequently, benzyl alcohol attacks this intermediate, releasing the ester and regenerating the free enzyme.

Optimization of enzymatic synthesis is crucial for achieving high conversion rates and involves several parameters:

Enzyme Immobilization: Immobilizing the lipase on a solid support (e.g., porous beads) enhances its stability, simplifies its recovery and reuse, and can improve its activity. nih.govmdpi.com Novozym 435 is a widely used commercial preparation of CALB immobilized on an acrylic resin.

Reaction Medium: The choice of solvent can significantly impact enzyme activity. While solvent-free systems are ideal from a green chemistry perspective, organic solvents may be used to improve substrate solubility. rsc.org

Water Activity: Although water is a product of the reaction, a minimal amount is necessary to maintain the enzyme's catalytically active conformation. Controlling water activity is therefore critical.

Temperature: Enzymatic reactions are conducted at much lower temperatures than acid-catalyzed ones, typically between 30°C and 60°C, which prevents side reactions and degradation of thermally sensitive compounds. mdpi.com

| Parameter | Description | Findings & Optimization |

| Enzyme Source | Lipases from various microorganisms. | Candida antarctica Lipase B (CALB) is highly effective and widely used for its high activity and stability. rsc.org |

| Immobilization | Attaching the enzyme to a solid support. | Immobilization on supports like silica-lignin or styrene-divinylbenzene beads improves thermal and chemical stability and allows for multiple reuse cycles. nih.govmdpi.com |

| Temperature | Reaction temperature. | Optimal temperatures are typically in the range of 40-60°C. Higher temperatures can lead to enzyme denaturation. mdpi.com |

| Substrate Ratio | Molar ratio of suberic acid to benzyl alcohol. | Varying the molar ratio can influence the reaction equilibrium and rate. |

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to dibenzyl suberate involve first converting suberic acid into a more reactive intermediate, which subsequently reacts with benzyl alcohol. This approach can often proceed under milder conditions and may not require strong acid catalysts.

One common strategy is the conversion of suberic acid to suberoyl chloride . This is typically achieved by reacting suberic acid with a chlorinating agent like thionyl chloride (SOCl₂). orgsyn.org The resulting diacyl chloride is highly electrophilic and reacts readily with benzyl alcohol, often in the presence of a weak base (like pyridine) to neutralize the HCl byproduct.

Another important precursor is suberic anhydride (B1165640) . Suberic acid can be converted to its cyclic anhydride through intramolecular dehydration, often by heating with acetic anhydride. google.com The anhydride can then react with benzyl alcohol to open the ring, forming a monoester, which would require a subsequent esterification step to form the diester.

Transesterification is another powerful indirect method. This involves reacting a simple dialkyl ester of suberic acid, such as dimethyl suberate or diethyl suberate, with benzyl alcohol in the presence of a catalyst. organic-chemistry.org This equilibrium reaction exchanges the alkyl group of the ester with the benzyl group from the alcohol. Catalysts for transesterification can be acidic, basic, or enzymatic. researchgate.net This method is advantageous when the starting dialkyl suberate is more readily available or easier to handle than suberic acid itself.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

Key green approaches applicable to its synthesis include:

Use of Biocatalysts: As detailed in section 2.1.2, enzymatic synthesis is a cornerstone of green chemistry. It utilizes renewable catalysts (enzymes) under mild conditions (low temperature and atmospheric pressure), reducing energy consumption and byproduct formation. researchgate.netrsc.org

Solvent Selection: Traditional esterifications often use hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Green chemistry encourages the use of safer, more sustainable solvents. rsc.org Studies on related esterifications have identified greener alternatives like acetonitrile (B52724) or dimethyl carbonate that can provide comparable or even superior yields. nih.govrsc.org Solvent-free, or "neat," reaction conditions are the most ideal, eliminating solvent waste entirely. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification has a high atom economy, with water being the only byproduct. Routes involving acyl chlorides have a lower atom economy due to the generation of stoichiometric amounts of chloride waste.

Reusable Catalysts: The use of heterogeneous acid catalysts or immobilized enzymes aligns with green principles as these catalysts can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. nih.gov

Chemical Reactivity and Transformation Studies of Dibenzyl Suberate

Hydrolytic Cleavage Mechanisms

The hydrolysis of dibenzyl suberate (B1241622), the cleavage of its ester bonds by water, can be achieved under acidic or basic conditions.

Acid-Mediated Hydrolysis

In the presence of an acid catalyst, the hydrolysis of dibenzyl suberate to suberic acid and benzyl (B1604629) alcohol is a reversible process. The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.comucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comucalgary.canerdfighteria.info To avoid the formation of an unstable, negatively charged alkoxide ion in the acidic medium, the alkoxy group is protonated first, allowing it to leave as a stable benzyl alcohol molecule. nerdfighteria.info Subsequent deprotonation of the carbonyl oxygen yields the final carboxylic acid product, suberic acid. nerdfighteria.info

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by an acid catalyst. ucalgary.ca

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. ucalgary.ca

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the alcohol: The protonated alkoxy group leaves as an alcohol molecule.

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated.

For esters with a benzyl group, such as this compound, an alternative AAL1 mechanism can occur, particularly in concentrated acid. This pathway involves the formation of a stable benzylic carbocation. ucoz.com

Base-Mediated Hydrolysis (Saponification, mechanistic aspects)

Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts this compound into a carboxylate salt of suberic acid and benzyl alcohol. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. ucalgary.camasterorganicchemistry.comyoutube.com The intermediate then collapses, eliminating the benzyloxide ion (an alkoxide) and forming suberic acid. ucalgary.camasterorganicchemistry.com The strongly basic benzyloxide ion then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and benzyl alcohol. chemistrysteps.commasterorganicchemistry.com This final acid-base step drives the reaction to completion, making it irreversible. chemistrysteps.comucoz.com An acidic workup is necessary to obtain the free suberic acid from the carboxylate salt. ucalgary.ca

The mechanistic steps are:

Nucleophilic addition of hydroxide: The hydroxide ion attacks the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate: A key intermediate in the reaction. masterorganicchemistry.com

Elimination of the alkoxide: The C-O bond is cleaved, and the alkoxide leaving group is expelled. ucalgary.cayoutube.com

Deprotonation of the carboxylic acid: An acid-base reaction between the carboxylic acid and the alkoxide. masterorganicchemistry.comyoutube.com

Selective Half-Hydrolysis Strategies

Selective half-hydrolysis of a diester like this compound to produce the monoester, monobenzyl suberate, presents a significant challenge. The initial hydrolysis of one ester group produces a carboxylate under basic conditions or a carboxylic acid under acidic conditions. This newly formed group can influence the reactivity of the remaining ester group, often making the second hydrolysis step faster than the first, particularly in base-catalyzed reactions. Achieving high yields of the monoester requires careful control of reaction conditions, such as using a stoichiometric amount of the hydrolyzing agent and maintaining low temperatures to manage the reaction kinetics.

Transesterification Reactions Involving this compound

Transesterification is a chemical process where the alkoxy group of an ester is exchanged with that of an alcohol. medcraveonline.com For this compound, this would involve reacting it with another alcohol in the presence of a catalyst to produce a different suberate ester and benzyl alcohol. This reaction is typically catalyzed by either an acid or a base. ekb.eg The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is often used, or the product alcohol (in this case, benzyl alcohol) is removed from the reaction mixture. google.com

Key parameters influencing the transesterification of this compound include:

Temperature: Higher temperatures generally increase the reaction rate. ekb.eg

Alcohol to Ester Molar Ratio: A higher molar ratio of the reactant alcohol can shift the equilibrium towards the products. google.com

Catalyst Type and Concentration: Both acid and base catalysts are effective, with the choice depending on the specific reactants and desired outcome. medcraveonline.comekb.eg

Table 1: Factors Affecting Transesterification Reactions

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Increased temperature generally accelerates the reaction rate. ekb.eg |

| Reactant Ratio | An excess of the alcohol reactant favors the formation of the new ester. google.com |

| Catalyst | Acid or base catalysts are typically required to achieve a reasonable reaction rate. medcraveonline.comekb.eg |

| Removal of Byproduct | Continuous removal of the displaced alcohol (benzyl alcohol) drives the equilibrium forward. google.com |

Thermochemical Degradation Pathways and Pyrolysis Studies

Thermochemical degradation involves the breakdown of a substance at elevated temperatures. ieabioenergy.com Pyrolysis is the thermal decomposition of materials at high temperatures in an inert atmosphere. kit.edu The pyrolysis of esters can lead to a variety of products depending on the structure of the ester and the reaction conditions. For benzyl esters, such as dibenzyl oxalate, pyrolysis is known to produce radical species, leading to products like dibenzyl. mdpi.com The pyrolysis of dibenzyl itself has been studied and is a complex process. rsc.org

The thermal degradation of this compound would likely proceed through the cleavage of the ester bonds. The temperature at which degradation begins is a key parameter. researchgate.net The process can be influenced by factors such as heating rate and the presence of reactive components. kit.educnr.it In general, higher temperatures in pyrolysis lead to a greater degree of degradation and can result in the formation of smaller, more volatile molecules. redalyc.org The presence of oxygen can also alter the degradation pathways, leading to oxidative pyrolysis. cnr.it

Role in Protection Group Chemistry (e.g., for Phosphonic Acids)

In multi-step organic synthesis, protecting groups are often used to temporarily mask a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. uchicago.edu The benzyl group is a commonly used protecting group for carboxylic acids and phosphonic acids due to its relative stability under various reaction conditions and its ease of removal. uchicago.eduresearchgate.net

Dibenzyl esters can be used to protect phosphonic acids. researchgate.net This strategy is valuable in the synthesis of complex molecules, such as those used in the development of cross-linking reagents for studying protein structures. researchgate.net The dibenzyl-protected phosphonic acid is stable during subsequent synthetic steps, like the formation of NHS-esters from carboxylic acids. researchgate.net The benzyl protecting groups can then be selectively removed under mild conditions, typically by catalytic hydrogenation using palladium on carbon (Pd/C), to yield the free phosphonic acid. researchgate.net This deprotection method is advantageous because it does not affect other sensitive functional groups that might be present in the molecule. researchgate.net The use of a dibenzyl protecting group for a primary amine has also been documented to prevent side reactions like aziridine (B145994) formation. nih.gov

Advanced Spectroscopic and Structural Elucidation of Dibenzyl Suberate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of dibenzyl suberate (B1241622). By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of dibenzyl suberate is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) groups, the benzylic protons, and the aliphatic protons of the suberate backbone. The aromatic protons typically appear in the range of 7.3-7.5 ppm. rsc.org The benzylic methylene (B1212753) protons (-CH₂-O-) are characteristically deshielded by the adjacent oxygen and aromatic ring, with their signal expected around 5.1-5.4 ppm. rsc.org The protons on the suberate chain will appear further upfield. The α-protons (adjacent to the carbonyl group) are the most deshielded of the aliphatic chain, likely appearing as a triplet around 2.3 ppm. The β-protons would be found around 1.6 ppm, and the γ- and δ-protons in the middle of the chain would have overlapping signals around 1.3 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 173-174 ppm. researchgate.net The benzylic carbon signal should appear around 66-67 ppm. rsc.org The carbons of the phenyl ring would produce signals between 127-136 ppm. rsc.org For the aliphatic chain, the α-carbon is expected around 34 ppm, with the other methylene carbons appearing between 24-29 ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and confirm the structure. redalyc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Benzyl | Aromatic C-H | 7.3-7.5 | 127-129 (ortho, meta, para) |

| Benzyl | Aromatic C (quaternary) | - | ~136 |

| Benzyl | -CH₂- | ~5.2 | ~66 |

| Suberate | C=O | - | ~173 |

| Suberate | α-CH₂ | ~2.3 | ~34 |

| Suberate | β-CH₂ | ~1.6 | ~25 |

| Suberate | γ, δ-CH₂ | ~1.3 | ~29 |

Mass Spectrometry (MS) for Reaction Pathway Analysis and Molecular Characterization

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides structural confirmation. tutorchase.com The nominal molecular weight of this compound (C₂₂H₂₆O₄) is 354.44 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion (M⁺˙) peak at m/z 354 would be observed. The fragmentation of esters is well-characterized and often involves cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the most prominent fragmentation pathway is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (C₇H₇⁺) or its rearranged isomer, the tropylium (B1234903) ion, at m/z 91. This is often the base peak in the spectrum of benzyl esters. Another significant fragmentation involves the loss of a benzyloxy radical (˙OCH₂C₆H₅) to yield an acylium ion. Other fragments can arise from the cleavage of the suberate chain. libretexts.orgchemguide.co.uk

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₂H₂₇O₄]⁺ | 355.19 | Protonated Molecule uni.lu |

| [M+Na]⁺ | [C₂₂H₂₆O₄Na]⁺ | 377.17 | Sodiated Adduct uni.lu |

| [M]⁺˙ | [C₂₂H₂₆O₄]⁺˙ | 354.18 | Molecular Ion uni.lu |

| Fragment | C₇H₇⁺ | 91 | Benzyl/Tropylium Cation |

| Fragment | C₈H₁₃O₃⁺ | 157 | [M - OCH₂C₆H₅]⁺ |

| Fragment | C₁₅H₁₉O₂⁺ | 247 | [M - COOC₇H₇]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester functional group, which is expected in the region of 1730-1740 cm⁻¹. researchgate.net The presence of two C-O stretching vibrations is also characteristic of esters: an asymmetric stretch (C-O-C) typically appearing between 1150-1250 cm⁻¹ and a symmetric stretch. researchgate.netmdpi.com Aromatic C=C stretching vibrations from the benzyl groups would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also prominent, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹. mdpi.com

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric C=C stretching of the aromatic ring is expected to show a strong signal. The C=O stretch is also observable in Raman spectra. researchgate.net Raman spectroscopy can be particularly useful for analyzing the aliphatic chain conformations. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Frequencies are based on data from related ester compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3030 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Suberate Chain | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Ester | 1730 - 1740 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

X-ray Crystallography and Diffraction Studies for Solid-State Structure (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. cam.ac.uk While a specific crystal structure for this compound is not publicly documented, analysis of related compounds can provide insight into its potential solid-state packing.

Dibenzyl Suberate in Advanced Materials Science and Polymer Chemistry

Monomer or Comonomer Roles in Polyester (B1180765) Synthesis

Dibenzyl suberate (B1241622) serves as a monomer in the synthesis of polyesters, a class of polymers characterized by the presence of ester functional groups in their main chain. libretexts.org These materials are typically synthesized through polycondensation reactions. libretexts.orgresearchgate.net Aliphatic polyesters, in particular, are gaining importance due to their biocompatibility and biodegradability. upc.edu

Polycondensation is a primary method for synthesizing polyesters from diacids or their ester derivatives and diols. libretexts.orgresearchgate.net The process involves the repeated formation of ester linkages, typically with the elimination of a small molecule like water or an alcohol. libretexts.org When using suberate esters like diethyl suberate or dibenzyl suberate, the reaction is a transesterification, where the ethyl or benzyl (B1604629) group is displaced by the hydroxyl group of a diol monomer.

The synthesis is often performed in the melt and proceeds in two main stages:

Oligomerization/Transesterification : Monomers are heated at moderately high temperatures (e.g., 160-200°C) under an inert atmosphere, such as nitrogen. upc.edu This initial stage converts the volatile monomers into low-molecular-weight oligomers. nih.gov For instance, in the enzymatic polymerization of various diacid ethyl esters (including diethyl suberate) with butanediol, this step is crucial for forming the initial ester bonds. researchgate.net

Polycondensation : The temperature is further increased (e.g., 180-220°C), and a high vacuum is applied. upc.edu The vacuum is critical for removing the alcohol byproduct (e.g., benzyl alcohol in the case of this compound), which drives the equilibrium reaction toward the formation of high-molecular-weight polymer chains. upc.edunih.gov This continuous removal of byproducts leads to a steady increase in the viscosity of the reaction mixture. upc.edu

Enzymatic catalysis, often using lipases like Candida antarctica lipase (B570770) B (CALB), presents a green alternative to traditional metal-based catalysts. researchgate.netcsic.es These enzymatic reactions can proceed under milder conditions, avoiding undesirable side reactions and the incorporation of thermally sensitive functional groups. csic.es Studies on enzymatic polycondensation have successfully synthesized a range of poly(butylene dicarboxylates) using various diesters, including diethyl suberate (DESu). researchgate.netcsic.es

Table 1: General Conditions for Two-Stage Melt Polycondensation of Polyesters

| Stage | Temperature Range | Pressure | Purpose |

| Transesterification | 160–200°C | ~1 bar (Nitrogen flow) | Formation of hydroxyl-capped oligoesters; minimization of monomer volatilization. upc.edu |

| Polycondensation | 180–220°C | High Vacuum (e.g., 0.03–0.06 mbar) | Removal of alcohol byproduct to increase molecular weight. upc.edu |

The chemical structure of the monomers used in polymerization profoundly affects the final properties of the resulting polymer. nih.gov The incorporation of this compound into a polyester chain introduces specific structural features that influence its architecture and macroscopic properties.

Flexibility and Rigidity : The suberate moiety, with its eight-carbon chain (-(CH₂)₆-), imparts significant flexibility to the polymer backbone. In contrast, the two benzyl groups are rigid and bulky. This combination of a flexible aliphatic segment and rigid aromatic side groups can disrupt chain packing and lower crystallinity compared to a purely aliphatic polyester. The presence of aromatic rings generally leads to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to analogous aliphatic esters. mdpi.com For example, dimethyl terephthalate (B1205515) (an aromatic diester) has a much higher melting point (140.2°C) than aliphatic diesters like dimethyl suberate. mdpi.com

Molecular Weight : The reactivity of the monomer influences the final molecular weight of the polymer. While direct data on this compound is sparse, studies on similar systems show that monomer chain length affects enzymatic polymerization rates and achievable molecular weights. For instance, in the synthesis of poly(butylene dicarboxylates), the molecular weight was highest when using diethyl adipate (B1204190) (C6) and decreased with diethyl suberate (C8) and other longer-chain diesters. csic.es This suggests an optimal chain length for enzyme-substrate interaction. csic.es The bulky benzyl groups of this compound might introduce steric hindrance, potentially affecting reaction kinetics and the final polymer chain length compared to smaller dialkyl suberates.

Thermal and Mechanical Properties : The incorporation of rigid structures, like the benzyl groups from this compound, can enhance thermal stability. The bulky groups can also act as internal plasticizers or modifiers that affect mechanical properties like toughness and impact strength. In other polymer systems, the addition of specific agents can induce the formation of different crystal structures (e.g., β-crystals in polypropylene), which significantly improves impact strength. researchgate.net The unique structure of a this compound-based polyester could similarly influence its crystalline morphology and, consequently, its mechanical performance.

Table 2: Expected Influence of this compound on Polyester Properties

| Property | Influence of Suberate (-(CH₂)₆-) Moiety | Influence of Benzyl Groups | Overall Expected Effect |

| Flexibility | Increases chain flexibility. | Decreases flexibility due to rigid structure. | Balanced flexibility and rigidity. |

| Crystallinity | Can contribute to crystalline domains. | May disrupt chain packing, reducing crystallinity. | Likely results in semi-crystalline or amorphous polymers. mdpi.com |

| Glass Transition (Tg) | Tends to lower Tg. | Tends to increase Tg due to restricted chain rotation. | Tg would be higher than a purely aliphatic polyester like poly(butylene suberate). |

| Thermal Stability | Moderate stability. | Aromatic rings generally enhance thermal stability. | Improved thermal stability. mdpi.com |

Applications in Specialty Polymer and Resin Formulations

Specialty polymers and resins are designed for high-performance applications where specific properties like adhesion, compatibility, or impact resistance are required. pluss.co.in Polyesters derived from suberate derivatives, including this compound, can be tailored for such uses.

These chemically modified polymers can function as:

Compatibilizers and Impact Modifiers : In polymer blends and alloys, they can improve the adhesion and compatibility between immiscible polymers or between a polymer matrix and fillers. pluss.co.in

Adhesives and Coatings : Acrylic resins, a type of specialty polymer, are used in a wide range of adhesive and coating formulations, valued for their resistance to discoloration, grease, and water. mitsubishi-chemical.com Polyesters with the properties afforded by this compound could be formulated into specialty coatings or as binder components in adhesives. mitsubishi-chemical.com

Plasticizers : Although not its primary role as a monomer, ester compounds are widely used as plasticizers. The flexible aliphatic chain and bulky aromatic groups of this compound suggest it could act as an external plasticizer in some resin formulations, modifying their flexibility and processing characteristics.

The market for specialty polymers serves demanding industries such as automotive, packaging, and medical devices. pluss.co.inpageplace.de For example, biocompatible and biodegradable polyesters are used to manufacture medical devices like surgical stitches and drug delivery systems. pageplace.demdpi.com

Role as a Precursor for Functional Materials

Beyond its use as a monomer, this compound has a crucial role as a precursor or intermediate in the synthesis of complex functional materials. The dibenzyl ester functionality is particularly useful as a protecting group in multi-step organic synthesis.

A key example is in the synthesis of novel cross-linking reagents for proteomics research, such as PhoX. acs.org In this process, a phosphonic acid moiety must be protected while other parts of the molecule are modified to include N-hydroxysuccinimide (NHS) esters. acs.org Dibenzyl esters are ideal for this purpose because they are stable during the NHS-ester formation steps but can be selectively removed under very mild conditions. acs.org The dibenzyl protecting group is cleaved through hydrogenation using a palladium on carbon (Pd/C) catalyst, which does not affect the sensitive NHS-ester functionalities. acs.org This selective deprotection strategy allows for the synthesis of complex, multi-functional molecules that would otherwise be difficult to create. acs.org This utility is also noted in patent literature describing the synthesis of compounds with quaternary carbon centers, where dibenzyl esters are listed among potential functionalities. google.com

Analytical Method Development for Dibenzyl Suberate in Complex Matrices

Chromatographic Separation Techniques (e.g., GC-MS for reaction mixtures)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the analysis of dibenzyl suberate (B1241622), particularly for monitoring the progress of its synthesis via esterification. The compound's sufficient volatility and thermal stability make it well-suited for GC analysis. The coupling with a mass spectrometer provides definitive structural confirmation, which is crucial for distinguishing the product from structurally similar impurities.

A typical application involves monitoring the direct esterification of suberic acid with benzyl (B1604629) alcohol. The analytical method must effectively separate the high-boiling point product, dibenzyl suberate, from the more volatile benzyl alcohol, any unreacted (and often derivatized) suberic acid, and potential side-products such as benzyl ether or the mono-ester, benzyl hydrogen suberate.

Research focused on optimizing enzymatic or chemical synthesis of this compound relies heavily on GC-MS for calculating reaction conversion and yield . A standard method employs a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a programmed temperature gradient. The gradient starts at a lower temperature to resolve volatile components and gradually increases to elute the target ester.

The mass spectrometric data is key for identification. Under standard Electron Ionization (EI), this compound (molar mass: 354.45 g/mol ) exhibits a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 354 may be observed, it is often of low intensity. The most prominent and diagnostic fragment is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the stable benzyl group. Other significant fragments arise from the loss of a benzyloxy group ([M-107]⁺) and subsequent cleavages along the suberate alkyl chain.

The interactive table below details typical analytical results from a GC-MS analysis of a reaction mixture for the synthesis of this compound.

| Compound | Typical Retention Time (t_R, min) | Key Mass Fragments (m/z) | Role in Matrix |

|---|---|---|---|

| Benzyl Alcohol | 8.5 | 108, 91, 79, 77 | Reactant |

| Benzyl Ether | 14.2 | 182, 91 | Byproduct |

| Benzyl Hydrogen Suberate (as methyl ester) | 19.8 | 278, 247, 171, 91 | Intermediate/Byproduct |

| This compound | 25.1 | 354, 247, 149, 91 | Product |

Spectrophotometric Quantification Methods (if applicable to specific reaction monitoring)

While less specific than chromatographic methods, UV-Vis spectrophotometry can be employed for rapid, semi-quantitative, or real-time monitoring of reactions involving this compound, provided the spectral properties of the components are sufficiently distinct. The utility of this technique hinges on adherence to the Beer-Lambert law.

The this compound molecule contains two benzyl groups, which act as chromophores, exhibiting characteristic UV absorption around 250-270 nm due to π→π* transitions in the benzene (B151609) rings. The reactant, benzyl alcohol, possesses the same chromophore. In contrast, the other reactant, suberic acid, lacks a significant chromophore in this region.

The primary limitations of this method are its lack of specificity—it cannot distinguish the product from UV-active byproducts like benzyl ether—and its susceptibility to interference from impurities or solvents. It is best used as a complementary technique for tracking bulk conversion rather than for precise purity analysis.

The table below presents the characteristic UV absorption data for relevant compounds.

| Compound | Typical λ_max (nm) in Hexane | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|

| Benzyl Alcohol | 257 | ~200 | Contains one benzyl chromophore. |

| This compound | 258 | ~410 | Contains two benzyl chromophores; ε is approximately double that of benzyl alcohol. |

| Suberic Acid | <220 | Negligible | Lacks a significant chromophore above 220 nm. |

Novel Detection Strategies in Chemical Process Analysis

Modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT) to achieve real-time process control. For this compound synthesis, novel detection strategies move beyond traditional offline analysis to provide in-situ, continuous data on reaction progress and composition.

One of the most powerful PAT tools for this application is in-situ Fourier-Transform Infrared (FTIR) spectroscopy . An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. This technique excels at monitoring the esterification reaction by tracking specific functional group vibrations. The key spectral changes include:

Disappearance of the broad O-H stretch of the carboxylic acid groups of suberic acid (approx. 2500-3300 cm⁻¹).

Disappearance of the carboxylic acid carbonyl (C=O) stretch of suberic acid (approx. 1700-1715 cm⁻¹).

Appearance of the distinct ester carbonyl (C=O) stretch of this compound at a higher wavenumber (approx. 1730-1740 cm⁻¹).

Appearance of the C-O stretch of the ester group (approx. 1150-1250 cm⁻¹). By monitoring the relative peak heights or areas of the acid and ester carbonyl peaks, a real-time kinetic profile of the reaction can be generated without sampling.

Another advanced strategy involves High-Performance Liquid Chromatography (HPLC) coupled with a universal detector , such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Unlike UV detectors, which require a chromophore, CAD and ELSD provide a response proportional to the mass of any non-volatile analyte. This is a significant advantage for the this compound system, as it allows for the simultaneous quantification of the non-UV-active suberic acid, the intermediate mono-ester, and the final diester product in a single chromatographic run. This approach provides a comprehensive mass balance of the reaction, which is difficult to achieve with GC or HPLC-UV alone .

The following table compares these analytical strategies for monitoring this compound synthesis.

| Technique | Principle | Key Advantage for this compound Analysis | Limitation |

|---|---|---|---|

| GC-MS | Separation by boiling point; identification by mass fragmentation. | High specificity and structural confirmation. Excellent for final purity assessment. | Offline analysis; requires sample preparation; not suitable for thermally labile compounds. |

| In-situ FTIR | Measures molecular vibrations of functional groups. | Real-time, in-situ monitoring of functional group conversion (acid to ester). No sampling required. | Complex spectral deconvolution may be needed; less sensitive to trace impurities. |

| HPLC-CAD/ELSD | Separation by polarity; near-universal mass detection. | Simultaneous quantification of non-UV-active reactants (suberic acid) and products. | Offline analysis; requires mobile phase to be volatile. |

Future Research Directions and Emerging Trends

Sustainable Synthesis of Dibenzyl Suberate (B1241622)

The future of dibenzyl suberate production is intrinsically linked to the principles of green chemistry. Research is actively shifting away from conventional methods that rely on petrochemical feedstocks and hazardous solvents towards more environmentally benign and efficient synthetic routes.

A primary focus is the utilization of bio-based feedstocks. Suberic acid, the diacid precursor, can be sustainably produced through the oxidative cleavage of ricinoleic acid from castor oil, providing a direct pathway from renewable biomass to the suberate backbone. The challenge lies in optimizing this conversion and integrating it with the subsequent esterification step.

Enzymatic catalysis represents a significant research avenue. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are being investigated for the esterification of suberic acid with benzyl (B1604629) alcohol. These biocatalysts operate under mild conditions (lower temperatures and pressures), exhibit high selectivity, and minimize byproduct formation. Future work will concentrate on enhancing enzyme stability, improving reusability over multiple cycles, and developing continuous-flow reactor systems to make enzymatic synthesis economically viable on an industrial scale.

| Parameter | Conventional Method (e.g., Fischer Esterification) | Emerging Sustainable Method (e.g., Enzymatic) |

|---|---|---|

| Catalyst | Sulfuric acid (H₂SO₄) | Immobilized Lipase (e.g., CALB) |

| Solvent | Toluene (for azeotropic water removal) | Solvent-free or Green Solvents (e.g., 2-MeTHF) |

| Temperature | High (e.g., >110 °C) | Mild (e.g., 40–70 °C) |

| Byproducts | Acidic waste, colored impurities | Water only |

| Catalyst Reusability | No (neutralization required) | High (multiple cycles possible) |

| Energy Input | High (prolonged heating) | Low (mild conditions) |

Novel Catalytic Systems for this compound Transformations

Beyond its synthesis, this compound is a substrate for various chemical transformations. The development of novel catalytic systems to mediate these reactions with higher efficiency, selectivity, and sustainability is a key research frontier.

For synthesis, research is expanding beyond traditional liquid acids to heterogeneous catalysts. Solid acid catalysts, such as sulfated zirconia, tungstated zirconia, or functionalized mesoporous silicas (e.g., SBA-15-SO₃H), offer significant advantages. Their solid nature allows for easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and reducing downstream purification costs. Future investigations will focus on designing catalysts with optimized pore structures and acid site densities to maximize activity and prevent deactivation. Metal-organic frameworks (MOFs) with accessible Lewis or Brønsted acid sites are also emerging as highly tunable platforms for suberate esterification.

For transformations of the this compound molecule itself, catalysis plays a pivotal role.

Selective Debenzylation: The benzyl ester groups are valuable protecting groups in organic synthesis. Catalytic hydrogenolysis (e.g., using Palladium on Carbon, Pd/C) is the standard method for cleaving the benzyl C-O bond to yield suberic acid. Future research aims to develop more sustainable and selective catalysts, such as those based on earth-abundant metals (e.g., nickel, copper) or photocatalytic systems that operate under milder conditions, avoiding high-pressure hydrogen gas.

Transesterification: Catalytic transesterification of this compound with other alcohols (e.g., long-chain fatty alcohols or functional diols) is a powerful strategy for creating a diverse library of suberate diesters. This allows for the fine-tuning of properties like viscosity, melting point, and polarity for specific applications. Research into titanate, zirconate, and organotin-free catalysts is critical for producing materials suitable for sensitive applications like cosmetics or food-contact polymers.

| Catalyst Type | Example | Key Research Focus/Advantage |

|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Baseline for comparison; difficult to separate. |

| Heterogeneous Solid Acid | Sulfated Zirconia (SO₄²⁻/ZrO₂) | High thermal stability, strong acidity, recyclable. Focus on preventing leaching. |

| Biocatalyst | Immobilized Lipase | High selectivity, mild conditions, minimal waste. Focus on cost and stability. |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Metal-free catalysis, avoids metal contamination. Focus on catalyst loading and cost. |

| Metal-Organic Framework | UiO-66(Zr) | Tunable porosity and active sites, high surface area. Focus on stability and scalability. |

Advanced Functional Material Design Incorporating Suberate Moieties

The suberate moiety, a linear C8 aliphatic dicarboxylate unit, is an exceptionally useful building block for polymers and functional materials. This compound can act as a precursor or model compound in this field. Future research is focused on harnessing the suberate structure to impart specific properties to advanced materials.

A major trend is the development of high-performance, bio-based polyamides and polyesters. The suberate unit can be incorporated into polymer backbones after debenzylation to form suberic acid. For instance, the polycondensation of suberic acid with diamines like hexamethylenediamine (B150038) yields Polyamide 6,8 (Nylon 6,8). Research is aimed at exploring copolyesters and copolyamides where the suberate unit is combined with other diacids (e.g., adipic acid, sebacic acid) to precisely tune material properties such as the glass transition temperature (Tg), melting temperature (Tm), crystallinity, and mechanical flexibility.

This compound itself is being investigated as a high-performance plasticizer. For polymers like poly(vinyl chloride) (PVC) and polylactic acid (PLA), it presents a potentially safer, bio-based alternative to traditional phthalate (B1215562) plasticizers. Its higher molecular weight and aromatic character could lead to reduced migration and improved thermal stability. Research will focus on quantifying its plasticizing efficiency, long-term stability, and compatibility with various polymer matrices.

Furthermore, the unique structure of suberate-containing molecules is being explored in the design of liquid crystals and self-healing polymers. The flexible eight-carbon suberate spacer, when positioned between rigid mesogenic units, can enable the formation of thermotropic liquid crystalline phases. In self-healing materials, this flexible chain can enhance polymer mobility, facilitating the realignment of polymer chains and the reformation of reversible bonds (e.g., hydrogen bonds or Diels-Alder adducts) to repair damage.

| Diacid Monomer | Chain Length | Expected Glass Transition Temp. (Tg) | Expected Melting Temp. (Tm) | Expected Flexibility |

|---|---|---|---|---|

| Adipic Acid | C6 | Higher | Higher | Lower |

| Suberic Acid | C8 | Intermediate | Intermediate | Medium |

| Sebacic Acid | C10 | Lower | Lower | Higher |

Interdisciplinary Research Frontiers

The full potential of this compound and its derivatives will be unlocked through collaboration across scientific disciplines. Several interdisciplinary frontiers are emerging as particularly promising.

Computational Chemistry and Materials Informatics: The use of computational tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations is becoming indispensable. These methods can predict the physicochemical properties of suberate-based molecules and the bulk properties of polymers containing them. For example, simulations can be used to screen potential suberate-based plasticizers by calculating their binding energy with polymer chains or to predict the melting point and mechanical modulus of novel suberate-containing copolyesters before undertaking laborious lab synthesis. This "materials-by-design" approach significantly accelerates the discovery and optimization cycle.

Biomedical Engineering: The suberate moiety is derived from suberic acid, a metabolite found in the human body, suggesting excellent biocompatibility. This makes suberate-based polymers highly attractive for biomedical applications. Future research will explore the creation of biodegradable polyesters and poly(ester-amide)s for use in drug delivery vehicles, tissue engineering scaffolds, and resorbable sutures. The degradation rate can be tuned by copolymerization, and the degradation products (suberic acid and a diol) are generally non-toxic.

Circular Economy and Chemical Upcycling: As suberate-based polymers become more widespread, developing strategies for their end-of-life management is crucial. A major research frontier is the design of chemically recyclable polymers. This involves creating suberate-based materials that can be efficiently depolymerized back to their constituent monomers (e.g., suberic acid and a diol) under specific catalytic conditions. These monomers can then be purified and repolymerized, creating a closed-loop system that aligns with the principles of a circular economy and minimizes plastic waste.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dibenzyl Suberate in laboratory settings?

- Methodology : this compound is typically synthesized via esterification reactions between suberic acid (octanedioic acid) and benzyl alcohol, catalyzed by acidic or enzymatic conditions. For reproducible results:

- Use stoichiometric ratios of suberic acid and benzyl alcohol (e.g., 1:2 molar ratio).

- Employ catalysts like sulfuric acid (homogeneous) or immobilized lipases (heterogeneous) for greener synthesis.

- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester peak detection (~1740 cm⁻¹).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm ester linkage (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene protons adjacent to ester groups at δ 4.1–4.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and absence of unreacted carboxylic acid O-H (~2500–3500 cm⁻¹).

Advanced Research Questions

Q. How can reaction parameters be optimized for high-yield this compound synthesis?

- Methodology : Apply the Taguchi method to systematically optimize variables (temperature, catalyst loading, solvent). Example experimental design:

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst (wt%) | 1 | 2 | 3 |

| Reaction time (h) | 6 | 12 | 18 |

- Analysis : Use ANOVA to identify significant factors. For instance, temperature may account for 60% of yield variation, as seen in dibenzyl ether studies .

Q. What strategies resolve conflicting NMR data when impurities are present in this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from byproducts like dibenzyl ether (δ 4.5–4.7 ppm for –CH₂–O– groups).

- HPLC-PDA : Quantify purity (>98% required for publication) and isolate impurities for further analysis.

- Spiking Experiments : Add known impurities (e.g., unreacted benzyl alcohol) to confirm peak assignments.

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Study solvent effects on reaction kinetics.

- Docking Studies : Predict interactions with enzymes (e.g., lipases for biodegradation studies).

Q. What metabolic pathways involve suberate derivatives, and how can isotopic labeling clarify their roles?

- Methodology :

- Isotope-Labeled Synthesis : Incorporate -suberic acid to track metabolic intermediates via LC-MS.

- In Vitro Assays : Use cell cultures to study suberate’s interaction with mitochondrial β-oxidation pathways.

Methodological Best Practices

Q. How should researchers structure publications on this compound to meet journal standards?

- Guidelines :

- Experimental Section : Detail catalyst preparation, purification steps (e.g., column chromatography eluent ratios), and characterization data.

- Supporting Information : Include raw NMR/FT-IR spectra, HPLC chromatograms, and computational input files.

- Ethical Reporting : Avoid redundant data; cross-reference figures with text .

Q. What frameworks ensure rigorous research questions for this compound studies?

- Tools :

- PICO : Define Population (e.g., catalytic systems), Intervention (e.g., esterification), Comparison (homogeneous vs. heterogeneous catalysts), Outcome (yield/purity).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.